

# An In-depth Technical Guide to BPR1K871: A Dual FLT3/AURKA Inhibitor

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## Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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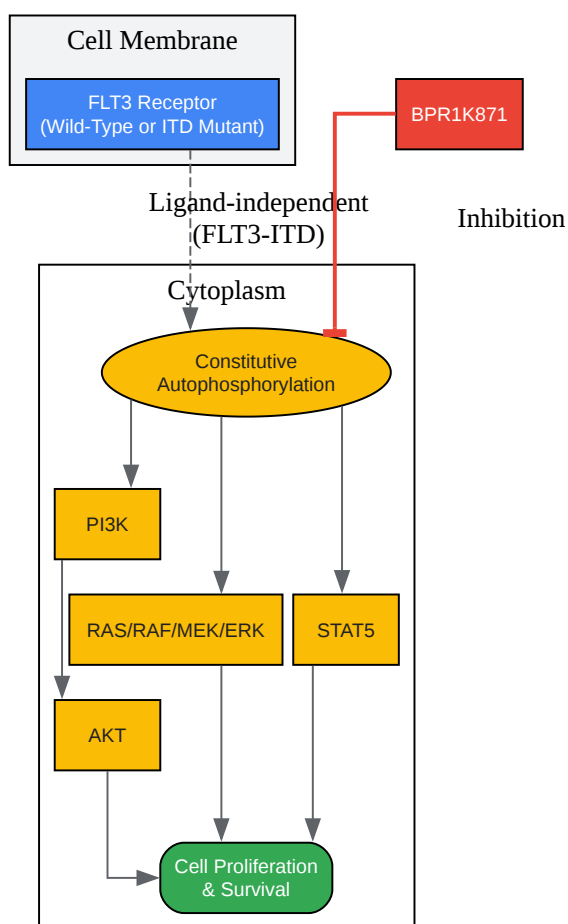
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **BPR1K871**, a novel quinazoline-based, multi-kinase inhibitor. **BPR1K871** has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), positioning it as a promising preclinical candidate for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] The compound has received approval as an Investigational New Drug (IND) from the US FDA for Phase I clinical trials.[3]

## Core Mechanism of Dual Inhibition

**BPR1K871** exerts its anti-neoplastic effects by concurrently targeting two critical oncogenic signaling pathways: the FLT3 receptor tyrosine kinase pathway, which drives cell proliferation and survival, and the Aurora Kinase pathway, which is essential for proper cell division.

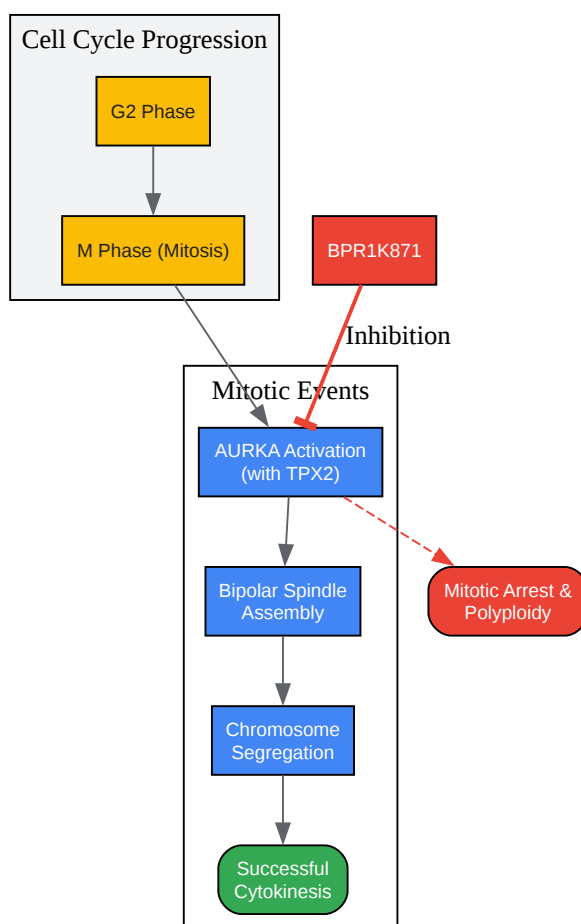
**1.1. Inhibition of the FLT3 Signaling Pathway** FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25% of AML patients and lead to ligand-independent constitutive activation of the receptor.[5] This aberrant signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell growth and survival.[4][6] **BPR1K871** directly inhibits the kinase activity of FLT3, blocking the autophosphorylation and subsequent activation of these oncogenic cascades.



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**BPR1K871** inhibits the constitutive activation of the FLT3 signaling pathway.

1.2. Inhibition of the Aurora Kinase A (AURKA) Pathway Aurora Kinase A is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation and separation, and the assembly of a functional bipolar spindle.[7][8] Its overexpression in various cancers leads to genomic instability and aneuploidy, contributing to tumorigenesis.[7][9] By inhibiting AURKA, **BPR1K871** disrupts the mitotic process, leading to failed cell division and subsequent apoptosis or mitotic catastrophe.[10]



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**BPR1K871** disrupts mitotic progression by inhibiting Aurora Kinase A.

## Quantitative Data

The potency and selectivity of **BPR1K871** have been characterized through extensive in vitro and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity of **BPR1K871**

Target / Cell Line	Type	IC50 / EC50 (nM)	Reference(s)
Enzymatic Activity			
FLT3	Kinase Inhibition	19	[1][3][11]
AURKA	Kinase Inhibition	22	[1][3][11]
AURKB	Kinase Inhibition	13	[1][3]
Cellular Activity			
MOLM-13 (AML, FLT3-ITD)	Anti-proliferative	~5	[1][2][3]
MV4-11 (AML, FLT3-ITD)	Anti-proliferative	~5	[1][2][3]
COLO205 (Colorectal)	Anti-proliferative	< 100	[1]
Mia-PaCa2 (Pancreatic)	Anti-proliferative	< 100	[1]
U937 (AML, FLT3-negative)	Anti-proliferative	Low micromolar	[1]

| K562 (CML, FLT3-negative) | Anti-proliferative | Low micromolar |[1] |

Table 2: Kinase Selectivity Profile of **BPR1K871**

Assay Technology	Concentration	Results	Reference(s)
KINOMEScan	1000 nM	Inhibited 77 out of 395 non-mutant kinases by >65%.	[1][3]

||| Potently inhibited AURKA, AURKB, AURKC, and FLT3. |[1] |

Table 3: In Vivo Efficacy of **BPR1K871** in Xenograft Models

Model (Cell Line)	Cancer Type	Administration	Dose (mg/kg)	Outcome	Reference(s)
MOLM-13	AML	Intravenous (IV)	1, 3, 10	Significant tumor growth inhibition (p < 0.05).	<a href="#">[1]</a> <a href="#">[12]</a>
MV4-11	AML	Intravenous (IV)	1, 3, 10	Significant tumor growth inhibition (p < 0.05).	<a href="#">[1]</a> <a href="#">[12]</a>
COLO205	Colorectal	Intravenous (IV)	3 - 20	Excellent efficacy without significant toxicity.	<a href="#">[1]</a>

| Mia-PaCa2 | Pancreatic | Intravenous (IV) | 3 - 20 | Excellent efficacy without significant toxicity. |[\[1\]](#) |

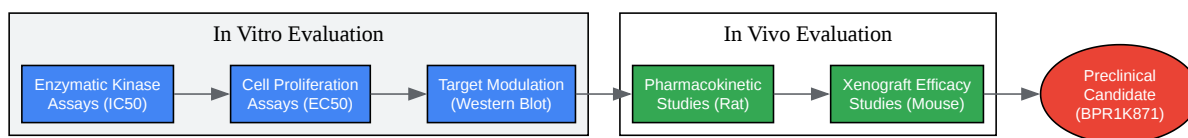
Table 4: Pharmacokinetic (PK) Properties of **BPR1K871**

Parameter	Species	Administration	Finding	Reference(s)
PK Profile	Rat	Intravenous (IV)	Long half-life (t1/2), moderate PK profile.	<a href="#">[1]</a>

| Bioavailability | Rat | N/A | Lacked oral bioavailability. |[\[1\]](#)[\[13\]](#) |

## Experimental Protocols

This section outlines the key methodologies employed in the preclinical evaluation of **BPR1K871**.



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### Preclinical development workflow for **BPR1K871**.

**3.1. Cell Proliferation Assay** The anti-proliferative activity of **BPR1K871** was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) method.<sup>[1]</sup>

- **Cell Plating:** Cancer cell lines (e.g., MOLM-13, MV4-11) were seeded into 96-well plates and incubated to allow for cell attachment.
- **Compound Treatment:** Cells were treated with a range of concentrations of **BPR1K871** or DMSO (vehicle control) for a specified period (typically 72 hours).
- **MTS Reagent Addition:** Following incubation, MTS reagent was added to each well according to the manufacturer's protocol (e.g., Promega).
- **Incubation & Measurement:** Plates were incubated to allow for the conversion of MTS to formazan by metabolically active cells.
- **Data Acquisition:** The absorbance of the formazan product was measured at 490 nm using a plate reader.
- **Analysis:** Cell viability was calculated as a percentage relative to the DMSO-treated control. EC50 values, the concentration causing a 50% reduction in cell viability, were determined using non-linear regression analysis (e.g., Prism GraphPad).<sup>[1]</sup>

**3.2. Western Blot Analysis for Target Modulation** To confirm that **BPR1K871** engages its targets within the cell, Western blotting was performed on lysates from treated cells.<sup>[1][2]</sup>

- **Cell Treatment & Lysis:** Cells (e.g., MV4-11, HCT-116) were treated with **BPR1K871** for a defined period. Subsequently, cells were harvested and lysed using an appropriate lysis

buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** The total protein concentration of each lysate was determined using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of FLT3 and AURKA, as well as downstream markers (e.g., phospho-Histone H3 for AURKB activity).
- **Detection:** After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

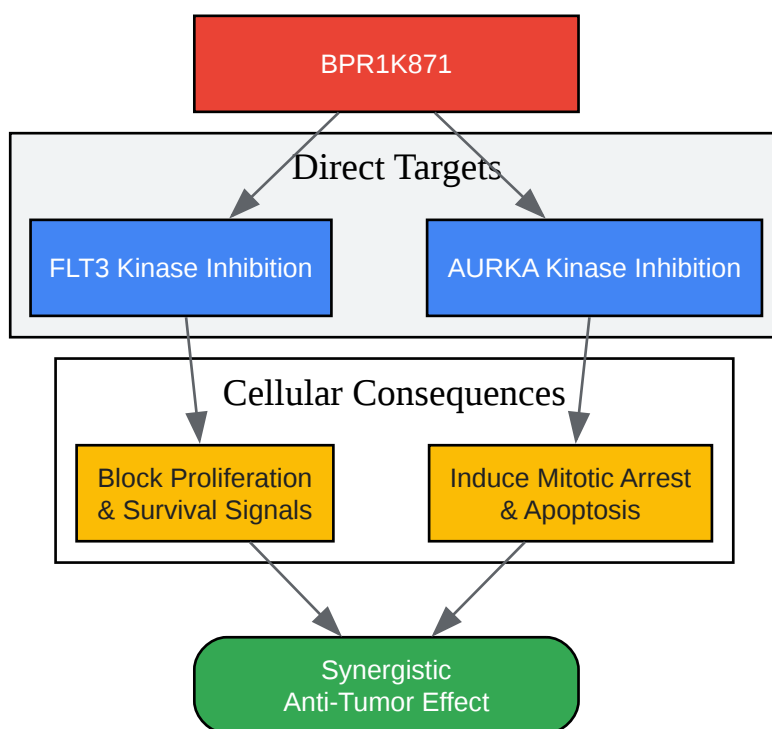
**3.3. In Vivo Tumor Xenograft Efficacy Study** The anti-tumor activity of **BPR1K871** was evaluated in subcutaneous xenograft models using immunodeficient mice.<sup>[1]</sup>

- **Animal Model:** Female athymic nude mice were used for these studies.<sup>[1][14]</sup>
- **Tumor Implantation:** 5-10 million human cancer cells (e.g., MOLM-13, MV4-11) were suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously into the flank of each mouse.<sup>[1]</sup>
- **Tumor Growth & Randomization:** Tumors were allowed to grow to a palpable size (e.g., 100-500 mm<sup>3</sup>). Mice were then randomized into vehicle control and treatment groups.
- **Drug Formulation & Administration:** The hydrochloride salt of **BPR1K871** was dissolved in a formulation of DMSO/Cremophor EL/saline (10/20/70) for intravenous (IV) administration.<sup>[1]</sup>
- **Dosing Schedule:** Dosing was performed according to a predefined schedule, such as once daily for 5 consecutive days, potentially followed by a second cycle.<sup>[1][12]</sup>

- **Efficacy Assessment:** Tumor volume was measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health were monitored as indicators of toxicity.
- **Data Analysis:** Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group. Statistical significance was determined using appropriate tests.

## Conclusion and Future Directions

**BPR1K871** is a potent, dual-specific inhibitor of FLT3 and Aurora kinases with significant anti-proliferative activity in both hematological and solid tumor models.[1] Its mechanism of simultaneously blocking a key driver of cell proliferation (FLT3) and a critical regulator of cell division (AURKA) provides a strong rationale for its development as a cancer therapeutic.[1][2] While the current formulation shows a lack of oral bioavailability, its demonstrated efficacy via intravenous administration in multiple xenograft models validates its potential.[1] Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic window, potential resistance mechanisms, and optimal clinical application of **BPR1K871**.



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Logical framework for the synergistic effect of dual FLT3/AURKA inhibition.

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## References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BPR1K871 - MedChem Express [bioscience.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]

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